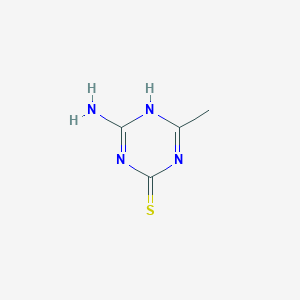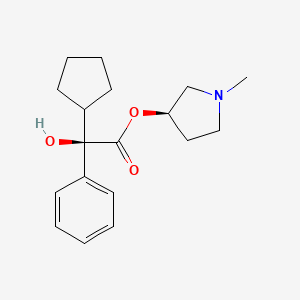
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
Übersicht
Beschreibung
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly known as CPP-115, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. This compound is a derivative of the naturally occurring neurotransmitter γ-aminobutyric acid (GABA) and has been found to have unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles
(R)-(R)-1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate is noted for its role in pharmacology, particularly as an active form of certain receptor antagonists. For instance, Ogawa et al. (2002) described the pharmacology of a related compound, R-96544, as a novel 5-HT2A receptor antagonist, demonstrating potent and selective activity against serotonin-induced platelet aggregation and arterial contraction. This highlights the compound's potential in cardiovascular and neurological applications (Ogawa et al., 2002).
Bioactive Molecule Synthesis
This chemical is significant in synthesizing bioactive molecules. Jha et al. (2010) demonstrated its utility in the asymmetric synthesis of syn/anti-1,3-amino alcohols, showcasing its versatility in organic chemistry and potential in drug development (Jha et al., 2010).
Crystal Structure and Synthesis
The compound's structure and synthesis are of interest in chemical research. Liu et al. (2008) detailed the synthesis of a related compound, 3-quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate, highlighting its structural properties and potential applications in material science or pharmacology (Liu et al., 2008).
Anticholinergic Activity
Its anticholinergic properties are also noteworthy. Studies like those conducted by Ji et al. (2002) have developed analogs of glycopyrrolate, such as SG-1, using this compound. These analogs have shown promising anticholinergic activity with potential therapeutic applications (Ji et al., 2002).
Eigenschaften
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3/t16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGMKPGXRHJNKJ-AEFFLSMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


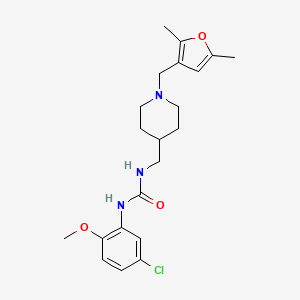
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2367757.png)
![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)

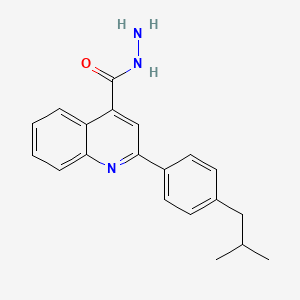
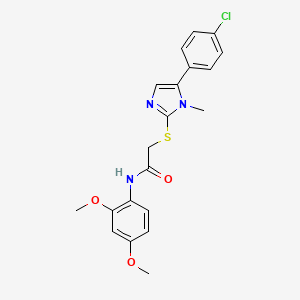
![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)
![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)
![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)
![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)
